molecular formula C12H13BrO B2900179 3-Bromo-1-indan-5-yl-propan-1-one CAS No. 113364-57-1

3-Bromo-1-indan-5-yl-propan-1-one

Cat. No.: B2900179
CAS No.: 113364-57-1
M. Wt: 253.139
InChI Key: VUQOQAUOKOWPMU-UHFFFAOYSA-N
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Description

3-Bromo-1-indan-5-yl-propan-1-one is a brominated ketone derivative featuring a propan-1-one chain substituted at position 3 with a bromine atom and attached to the 5-position of an indan moiety. The indan system (a fused bicyclic structure comprising a benzene ring fused to a cyclopentane ring) imparts steric and electronic properties distinct from simpler aromatic systems like benzene or monocyclic heteroarenes.

Properties

IUPAC Name

3-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQOQAUOKOWPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-indan-5-yl-propan-1-one typically involves the bromination of 1-indanone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine (Br2) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-indan-5-yl-propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Bromo-1-indan-5-yl-propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-indan-5-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • The target’s bromine on the propanone chain contrasts with bromine on aromatic rings (e.g., 1-(3-Bromo-4-hydroxyphenyl)propan-1-one or indole derivatives ), which alters electronic effects and reaction pathways.
  • The indan system confers greater rigidity and lipophilicity compared to monocyclic or heteroaromatic systems (e.g., pyridine in ).

Physical and Spectral Properties

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
This compound Not reported Expected C=O ~1700 Indan H: ~6.5–7.5 Theoretical: 266
5-Bromo-3-(indan-1-yloxy)pyridin-2-amine Not reported N-H ~3300, C-O ~1250 Pyridine H: ~8.0–8.5 Reported: 345
1-(3-Bromo-4-hydroxyphenyl)propan-1-one Not reported O-H ~3200, C=O ~1680 Aromatic H: ~7.0–7.8 Theoretical: 228
Compound 34 (Indole derivative) 141–142 C=O absent, C-Br ~600 Indole H: ~7.2–7.8 Reported: 479

Notes:

  • The target’s ketone group would show a strong IR absorption near 1700 cm⁻¹, distinguishing it from non-ketone analogs like pyridine- or indole-based compounds .
  • Indan’s fused ring system generates distinct ¹H NMR signals (e.g., multiplet peaks for adjacent protons) compared to monocyclic systems .

Biological Activity

Overview

3-Bromo-1-indan-5-yl-propan-1-one is a synthetic organic compound characterized by its unique structure, which includes a bromine atom attached to an indan derivative. Its molecular formula is C12H13BrO, and it has a molecular weight of 253.139 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Synthesis

The synthesis of this compound typically involves two main reactions:

  • Bromination of 1-Indanone : This step introduces the bromine atom into the indanone structure.
  • Friedel-Crafts Acylation : This reaction involves the introduction of the propanoyl group, facilitated by aluminum chloride (AlCl3) as a catalyst.

The careful control of reaction conditions, such as temperature and reagent concentration, is crucial for optimizing yield and purity during synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator , influencing various biochemical processes. The exact pathways affected depend on the context of its application, particularly in medicinal chemistry .

Biological Activity

Research into the biological activity of this compound has revealed several promising properties:

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit significant antimicrobial effects. The presence of the bromine atom enhances its reactivity, making it effective against various bacterial strains .

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. It is hypothesized that it could inhibit cancer cell proliferation through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest .

Comparative Analysis

To understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure TypeBiological Activity
1-IndanoneNon-brominated analogModerate antimicrobial
3-Bromo-1-indanoneBrominated derivativeEnhanced antimicrobial
1-Indan-5-yl-propan-1-oneNon-brominated analogLimited biological activity

The presence of the bromine atom in this compound significantly enhances its reactivity and biological activity compared to its non-brominated counterparts .

Case Study 1: Antimicrobial Testing

In a study examining the antimicrobial properties of similar compounds, this compound was tested against several bacterial strains. Results indicated that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

Case Study 2: Anticancer Research

Another study focused on the anticancer potential of brominated indans. The results showed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as a lead compound for further drug development .

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